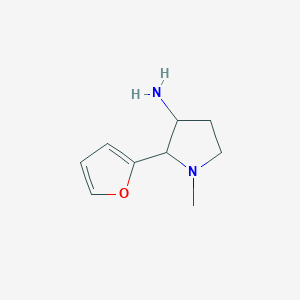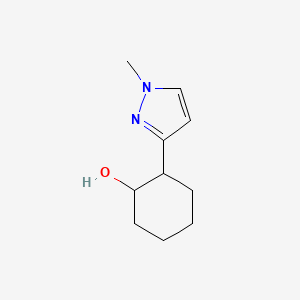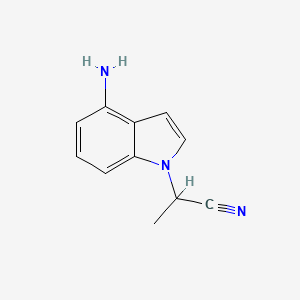![molecular formula C8H11N5 B13316333 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both pyrazole and imidazole rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities .
Vorbereitungsmethoden
The synthesis of 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound.
Formation of the imidazole ring: This involves the cyclization of a precursor containing the necessary nitrogen and carbon atoms.
Coupling of the pyrazole and imidazole rings: This step involves the reaction of the pyrazole derivative with an imidazole derivative under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or platinum . Major products formed from these reactions include various substituted pyrazole and imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound also features a pyrazole ring and is used as an intermediate in the synthesis of antidiabetic agents.
3-Amino-1-methyl-1H-pyrazole: This compound is used in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its combined pyrazole and imidazole structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H11N5 |
|---|---|
Molekulargewicht |
177.21 g/mol |
IUPAC-Name |
1-[(1-methylpyrazol-3-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H11N5/c1-12-4-2-7(11-12)6-13-5-3-10-8(13)9/h2-5H,6H2,1H3,(H2,9,10) |
InChI-Schlüssel |
RLXGNJSGBDNVBB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)CN2C=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13316251.png)












![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline](/img/structure/B13316331.png)
